Uscharin

Description

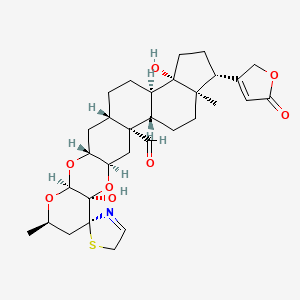

Structure

3D Structure

Properties

CAS No. |

24211-81-2 |

|---|---|

Molecular Formula |

C31H41NO8S |

Molecular Weight |

587.7 g/mol |

IUPAC Name |

(1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde |

InChI |

InChI=1S/C31H41NO8S/c1-17-13-30(32-9-10-41-30)31(36)26(38-17)39-23-12-19-3-4-22-21(28(19,16-33)14-24(23)40-31)5-7-27(2)20(6-8-29(22,27)35)18-11-25(34)37-15-18/h9,11,16-17,19-24,26,35-36H,3-8,10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23-,24-,26+,27-,28-,29+,30+,31-/m1/s1 |

InChI Key |

DONIPVCAKBPJLH-IGACXKNBSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5CC[C@@H]6[C@@H]([C@]5(C[C@H]4O3)C=O)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2 |

Canonical SMILES |

CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)C=O)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)N=CCS2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Uscharin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uscharin is a potent cardenolide glycoside that has garnered significant scientific interest due to its unique chemical structure and promising biological activities. Isolated from plants of the Calotropis genus, particularly from the latex of Calotropis procera and Calotropis gigantea, this compound has demonstrated a range of effects, most notably as a powerful inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action as a HIF-1 inhibitor.

Physicochemical Properties of this compound

This compound is a complex natural product with a steroidal backbone, a butenolide ring, and a unique thiazoline-containing sugar moiety. Its detailed physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₄₁NO₈S | |

| Molecular Weight | 587.7 g/mol | |

| IUPAC Name | (1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.0³,¹².0⁵,¹⁰.0¹⁵,²³.0¹⁸,²²]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde | |

| CAS Number | 24211-81-2 | |

| Decomposition Point | Approximately 280 °C | |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). Can be crystallized from 95% aqueous ethanol (B145695). |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

| Spectral Data | Key Observations | Reference(s) |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 587. | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for a butenolide system at 1788 cm⁻¹, 1745 cm⁻¹, and 1630 cm⁻¹. | |

| ¹H NMR Spectroscopy | Key signals include two methyl signals at δ = 0.82 ppm and δ = 1.29 ppm. A signal at δ = 5.87 ppm is characteristic of a proton attached to a O-C=O group in the butenolide ring. | |

| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum of this compound would be expected to show 31 distinct signals corresponding to its carbon skeleton. Key resonances would include those for the carbonyl carbons of the butenolide ring and the aldehyde group, carbons of the thiazoline (B8809763) ring, and the steroidal framework. Specific chemical shift data is not readily available in the searched literature. |

Experimental Protocols

Isolation and Purification of this compound from Calotropis procera Latex

The following protocol is a synthesized methodology based on established literature for the isolation and purification of this compound.

1. Latex Collection and Initial Processing:

-

Fresh latex is collected from the leaves and stems of Calotropis procera.

-

An equal volume of ethanol is added to the collected latex to precipitate a semi-solid mass.

-

The mixture is filtered to separate the precipitate.

2. Extraction:

-

The filtrate is treated with an alcoholic lead acetate solution until no further precipitation is observed. This step helps in removing certain impurities.

-

Alternatively, the dried latex can be subjected to sequential Soxhlet extraction with petroleum ether followed by ethyl acetate. The ethyl acetate fraction will contain this compound.

-

For purification from the initial precipitate, the dried mass is first extracted with solvents that do not dissolve this compound, such as petroleum ether or pentane, to remove resins.

-

Subsequently, the residue is extracted with a solvent for this compound, such as chloroform.

3. Fractionation:

-

The crude extract obtained from the above steps is concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography for fractionation.

-

Vacuum Liquid Chromatography (VLC): Silica (B1680970) gel 60H can be used as the stationary phase. The crude extract is adsorbed onto a small amount of silica and applied to the column. Elution is performed with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol.

-

Sephadex LH-20 Column Chromatography: For further purification, the active fractions from VLC can be dissolved in a minimal volume of chloroform and applied to a Sephadex LH-20 column, eluting with chloroform.

-

4. Purification:

-

Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of this compound (monitored by analytical TLC) are further purified using preparative TLC on silica gel plates with a mobile phase such as ethyl acetate:methanol (97:3). The band corresponding to this compound is scraped off and the compound is eluted with ethyl acetate.

-

Fractional Crystallization: The final purification step involves fractional crystallization. The purified this compound is dissolved in a suitable solvent like chloroform or ethyl acetate, and then a less polar solvent like ethanol is added. The mixture is slowly evaporated under reduced pressure to induce crystallization, yielding pure this compound.

Unveiling Uscharin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cardenolide glycoside Uscharin, from its initial discovery and isolation to the identification of its natural sources and elucidation of its biological activities. This document details the experimental protocols for extraction and characterization, presents quantitative data on its physicochemical properties and bioactivities, and explores its mechanism of action, with a particular focus on its potent inhibition of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. Diagrams created using Graphviz are provided to illustrate key experimental workflows and biological pathways.

Introduction

This compound is a naturally occurring cardenolide, a class of steroid-like compounds known for their potent biological activities. First identified in plants of the Apocynaceae family, this compound has garnered significant interest in the scientific community for its diverse pharmacological effects, including cytotoxic, molluscicidal, and most notably, its potent anti-cancer properties mediated through the inhibition of the HIF-1 signaling pathway. This guide serves as a technical resource for researchers and drug development professionals interested in the scientific journey and therapeutic potential of this compound.

Discovery and Natural Source Identification

The discovery of this compound is intrinsically linked to the ethnobotanical use of plants from the family Apocynaceae, particularly species of the genus Calotropis. These plants, known for their milky latex, have a long history in traditional medicine.

Natural Sources

This compound has been primarily isolated from the latex of several plant species, including:

The latex of these plants is a rich source of various cardenolide glycosides, with this compound being a significant component.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₁NO₈S | [3] |

| Molecular Weight | 587.7 g/mol | [3] |

| Appearance | Colorless leaflets | |

| Solubility | Soluble in methanol, ethanol, chloroform (B151607) |

Experimental Protocols

Isolation of this compound from Calotropis procera Latex

The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of this compound.[4][6]

dot

Caption: Workflow for the isolation of this compound.

Methodology:

-

Latex Collection: Fresh latex is collected from the leaves and stems of Calotropis procera.

-

Extraction: The collected latex is immediately extracted with a suitable organic solvent, such as 95% aqueous ethanol, to precipitate proteins and other macromolecules. The mixture is then filtered.

-

Partitioning: The filtrate is subjected to liquid-liquid partitioning. Typically, the ethanolic extract is concentrated and then partitioned between chloroform and water. The chloroform layer, containing the less polar cardenolides, is collected.

-

Purification: The chloroform extract is concentrated and purified. This can be achieved through:

-

Fractional Crystallization: The concentrated extract is dissolved in a minimal amount of hot solvent (e.g., 95% ethanol) and allowed to cool slowly to induce crystallization of this compound.

-

Chromatographic Adsorption: The extract is subjected to column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of solvents to separate this compound from other components.

-

-

Purity Assessment: The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC).

Structural Characterization

The chemical structure of this compound is elucidated using a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Table of ¹H NMR Chemical Shift Values for this compound

| Proton | Chemical Shift (ppm) |

| H-18 | 0.82 (s) |

| H-19 | 10.00 (s) |

| H-21 | 4.85 |

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

Table of Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₁H₄₁NO₈S | [3] |

| Molecular Weight | 587.7 g/mol | [3] |

4.2.3. X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of this compound, confirming its stereochemistry.[2]

Biological Activity

This compound exhibits a range of biological activities, with its anti-cancer and molluscicidal properties being the most extensively studied.

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. One study reported IC50 values in the range of 16.61-73.48 µM.[2]

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

A key mechanism underlying the anti-cancer activity of this compound is its potent inhibition of Hypoxia-Inducible Factor 1 (HIF-1).[2][4] HIF-1 is a transcription factor that plays a crucial role in tumor survival and progression by regulating genes involved in angiogenesis, glucose metabolism, and cell survival in hypoxic (low oxygen) environments, which are characteristic of solid tumors. This compound has been shown to be a more potent inhibitor of HIF-1 activity than the well-known inhibitor, digoxin.[2][4]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chameleonscience.com [chameleonscience.com]

- 6. assaygenie.com [assaygenie.com]

Technical Guide: Isolation and Characterization of Uscharin from Calotropis procera Latex

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for isolating Uscharin, a potent cardiac glycoside, from the latex of Calotropis procera. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key workflows and biological pathways.

Quantitative Data Summary

The latex of Calotropis procera is a complex mixture of proteins, secondary metabolites, and other compounds.[1] this compound is a key bioactive constituent, and its isolation and activity have been the subject of various studies.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C31H41NO8S | Implied by elemental analysis |

| Decomposition Point | ~265-280°C (with rapid heating) | [4] |

| Specific Rotation [α]D | +29° | [4] |

| Elemental Analysis (Average) | C: ~63.3%, H: ~7.2%, N: ~2.4%, S: ~5.5% | [4] |

| Appearance | Colorless, prismatic rods |[4] |

Table 2: Cytotoxicity Data of C. procera Latex Extracts and Cardenolides

| Substance | Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|

| Crude Latex | A-549 (Human Lung Carcinoma) | 3.37 | [5] |

| Crude Latex | HeLa (Human Cervical Cancer) | 6.45 | [5] |

| Chloroform Extract | A-549 | 0.985 | [5][6] |

| Chloroform Extract | HeLa | 1.471 | [5][6] |

| Calactin* | A-549 | 0.036 | [5] |

| Calactin* | HeLa | 0.083 | [5] |

*Calactin is another major cardenolide isolated from the latex, often studied alongside this compound.

Table 3: Yields of C. procera Latex Fractions

| Latex Fraction | Yield (% of Dry Mass) | Protein Content (mg/mL) | Source |

|---|---|---|---|

| Non-Protein Fraction (LNP) | 48.3 ± 1.3% | 7.7 ± 0.3 | [1] |

| Protein Fraction (LP) | 5.8 ± 0.5% | 43.1 ± 1.1 | [1] |

*Note: These yields represent broad fractions of the latex, not the specific yield of pure this compound.

Experimental Protocols

The following protocols are synthesized from published methodologies for the isolation, purification, and characterization of this compound.

This method is a classical approach for obtaining pure this compound directly from the latex.[7][8]

Methodology:

-

Latex Collection: Fresh latex is collected from the twigs and leaves of Calotropis procera.

-

Solvent Extraction: The collected latex is subjected to solvent extraction. While various solvents can be used, a common method involves partitioning between an organic solvent and an aqueous phase.[7][8]

-

Partitioning: The extract is partitioned to separate compounds based on their polarity. This step helps in the initial cleanup and enrichment of the cardenolide fraction.[7]

-

Fractional Crystallization: The enriched fraction containing this compound is purified by fractional crystallization. This is typically performed using 95% aqueous ethanol.[2][7][8] The solution is concentrated and cooled, allowing this compound crystals to form.

-

Purity Monitoring: Throughout the process, the purity of the fractions and the final crystalline product is monitored using Thin-Layer Chromatography (TLC).[2][7]

This protocol involves an initial precipitation step to remove bulk impurities, followed by modern chromatographic techniques for purification.[4][9]

Methodology:

-

Precipitation: An equal volume of a water-miscible organic solvent (e.g., ethanol, methanol, or acetone) is added to the fresh latex.[4] This causes a semi-solid mass with low cardiac activity to precipitate, which is then separated.

-

Secondary Precipitation (Optional): An alcoholic lead acetate (B1210297) solution can be added to the remaining liquor to precipitate further impurities.[4]

-

Solvent Extraction of Crude this compound: The dried precipitate from step 1 is extracted with a solvent that does not dissolve this compound (e.g., petroleum ether, ether) to remove resins.[4] Subsequently, the remaining mass is extracted with a solvent for this compound, such as chloroform.[4]

-

Chromatographic Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) or column chromatography.[9]

-

Stationary Phase: Silica (B1680970) gel 60H is commonly used.[9]

-

Mobile Phase: A gradient elution is employed, starting with non-polar solvents (e.g., chloroform) and gradually increasing polarity by adding methanol.[9]

-

-

Final Purification: Fractions identified as containing this compound (via TLC) can be further purified using Preparative TLC. The compound is spotted onto silica gel plates, developed in a solvent system like ethyl acetate:methanol (97:3), and the corresponding band is scraped and eluted.[9]

Following isolation, the identity and structure of this compound must be confirmed using spectroscopic methods.[2][7][8]

Methodology:

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the isolated compound, confirming its molecular formula.[2][7]

-

Infrared (IR) Spectroscopy: Employed to identify the functional groups present in the this compound molecule.[2][7]

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed information about the chemical environment of protons in the molecule, which is crucial for confirming the precise structure of this compound by comparing the data with literature values.[2][7]

Visualizations

Caption: A generalized workflow for the isolation and analysis of this compound.

This compound and related cardenolides have been shown to be potent inhibitors of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular responses to hypoxia and a critical target in cancer therapy.[10][11]

Caption: this compound inhibits the transcriptional activity of the HIF-1 complex.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. africaresearchconnects.com [africaresearchconnects.com]

- 3. biology-journal.org [biology-journal.org]

- 4. US2273196A - Process for the preparation of this compound and uscharidin - Google Patents [patents.google.com]

- 5. Cytotoxic cardenolides from the latex of Calotropis procera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajprd.com [ajprd.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0983063B1 - Pharmaceutical composition containing this compound - Google Patents [patents.google.com]

- 10. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Uscharin's Mechanism of Action as a Molluscicide: An In-depth Technical Guide

Introduction

Uscharin is a potent, naturally occurring cardenolide-type cardiac glycoside isolated from the latex of Calotropis procera, a plant found in arid regions.[1][2] It has demonstrated significant toxicity against various snail species, positioning it as a compound of interest for the development of natural molluscicides.[3] For instance, studies have shown this compound to be 128 times more toxic than the synthetic carbamate (B1207046) molluscicide, methomyl, against the land snail Theba pisana.[1][2][4] This technical guide provides a detailed exploration of the biochemical and physiological mechanisms underlying this compound's molluscicidal activity, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase enzyme, commonly known as the sodium-potassium pump. This integral membrane protein is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane in all animal cells.

The pump actively transports three Na+ ions out of the cell and two K+ ions into the cell, a process powered by the hydrolysis of one molecule of ATP. This function is fundamental for various cellular processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.

This compound exerts its toxic effect by binding to the extracellular domain of the Na+/K+-ATPase α-subunit. This binding event locks the enzyme in a phosphorylated conformation, thereby inhibiting its catalytic activity and halting the transport of Na+ and K+ ions. The resulting intracellular accumulation of Na+ and decrease in intracellular K+ disrupts the cellular ionic balance, leading to a cascade of downstream cytotoxic effects.

Downstream Physiological and Cellular Effects

The inhibition of the Na+/K+-ATPase triggers a series of deleterious physiological events in molluscs, ultimately leading to death.

-

Disruption of Neuromuscular Function: The breakdown of ion gradients paralyzes the nervous system. Nerve cells can no longer maintain the resting membrane potential required for firing action potentials, leading to a cessation of nerve impulses, flaccidity, and eventually death.

-

Cardiotoxicity: In molluscs, as in vertebrates, cardiac function is tightly regulated by ion fluxes. Disruption of Na+/K+-ATPase activity leads to altered heart muscle contractility and rhythm. Studies on related cardiac glycosides have demonstrated a significant reduction in the cardiac frequency of snails like Biomphalaria glabrata upon exposure.[5]

-

Metabolic and Histopathological Damage: The toxic effects extend to vital organs. This compound exposure has been linked to histopathological changes in the digestive gland of Helix aspersa.[1] Furthermore, cardiac glycosides can severely impair energy metabolism, evidenced by a drastic decrease in glycogen (B147801) content in the hepatopancreas of affected snails.[6] This suggests a systemic metabolic collapse.

-

Oxidative Stress Response: Snails may mount a cellular defense against the toxicant. An induction of detoxifying enzymes such as catalase and glutathione (B108866) S-transferase (GST) has been observed in the hepatopancreas, indicating a response to cellular stress, likely including oxidative stress.[1]

Quantitative Toxicity Data

While specific LC50/LD50 values for this compound are not widely published, its high potency is well-documented. The table below presents its relative toxicity alongside data from other cardiac glycosides to provide a comparative context for the molluscicidal activity of this compound class.

| Compound/Extract | Snail Species | Metric | Value | Reference |

| This compound | Theba pisana | Relative Toxicity | 128x more toxic than Methomyl | [1],[2] |

| Neriifolin | Monacha obstructa | LD50 (Contact) | 4.3 µg/g body weight | [7] |

| Cerberin | Monacha obstructa | LD50 (Contact) | 5.39 µg/g body weight | [7] |

| Neriifolin | Monacha obstructa | LC50 (Immersion, 24h) | 4.30 ppm | [8] |

| Cerberin | Monacha obstructa | LC50 (Immersion, 24h) | 5.39 ppm | [8] |

| Cardiac Glycosides Mix | Pomacea canaliculata | LC50 (Immersion, 96h) | 3.71 mg/L | [6] |

Experimental Protocols

Protocol 1: Isolation and Identification of this compound from Calotropis procera

This protocol is based on the methodology described by Hussein et al. (1994).[1][2]

-

Latex Collection: Fresh latex is collected from the leaves and stems of C. procera.

-

Solvent Extraction: The latex is immediately extracted with a solvent such as 95% aqueous ethanol (B145695) to precipitate proteins and solubilize glycosides.

-

Partitioning: The ethanol extract is concentrated under reduced pressure and partitioned between water and a non-polar solvent (e.g., benzene (B151609) or chloroform) to remove lipids and other non-polar compounds. The aqueous layer containing the glycosides is retained.

-

Fractional Crystallization: The crude glycoside mixture from the aqueous layer is concentrated and subjected to fractional crystallization using a solvent system like 95% aqueous ethanol. This compound is purified through repeated crystallization steps.

-

Purity and Identification:

-

TLC: The purity of the isolated crystals is monitored using Thin Layer Chromatography (TLC).

-

Spectroscopy: The chemical identity of the purified compound is confirmed by comparing its spectroscopic data (Mass Spectrometry, Infrared Spectroscopy, and ¹H-NMR) with established literature values for this compound.

-

Protocol 2: Molluscicidal Bioassay (Contact Toxicity)

This generalized protocol follows the principles for testing molluscicides against land snails as described in the literature.[1]

-

Snail Collection and Acclimation: A population of the target snail species (e.g., Theba pisana) is collected and acclimated to laboratory conditions (e.g., 25°C, 70% RH) for at least one week, with access to food and water.

-

Preparation of Test Solutions: A stock solution of purified this compound is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO). A series of at least five serial dilutions are prepared from the stock.

-

Topical Application: Snails of a uniform size and weight are selected. A precise volume (e.g., 10 µL) of each this compound dilution is applied topically to the soft body of the snail. A control group receives only the solvent (DMSO). A minimum of 10 snails are used for each concentration and the control.

-

Observation: The treated snails are placed in ventilated containers with access to food. Mortality is recorded at 24, 48, and 72-hour intervals. Snails are considered dead if they show no response when prodded with a needle.

-

Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. The dose-response data is then subjected to probit analysis to determine the LD50 and LD90 values (the lethal dose required to kill 50% and 90% of the population, respectively) along with their 95% confidence limits.

Protocol 3: In Vitro Na+/K+-ATPase Inhibition Assay

This is a generalized biochemical protocol to determine the inhibitory effect of this compound on Na+/K+-ATPase activity from snail tissue.

-

Enzyme Preparation:

-

Dissect the target tissue (e.g., hepatopancreas or nerve ganglia) from the snails on ice.

-

Homogenize the tissue in a chilled buffer solution (e.g., Tris-HCl with protease inhibitors).

-

Prepare a microsomal fraction, which is rich in membrane-bound enzymes like Na+/K+-ATPase, by differential centrifugation. The final pellet is resuspended in a buffer and its protein concentration is determined.

-

-

Assay Reaction: The enzyme activity is measured by quantifying the rate of ATP hydrolysis through the release of inorganic phosphate (B84403) (Pi), often using the Fiske-Subbarow method or a similar colorimetric assay.

-

Prepare reaction tubes containing an assay buffer with optimal concentrations of NaCl, KCl, MgCl₂, and ATP.

-

Add varying concentrations of this compound to the experimental tubes. Control tubes will contain no inhibitor.

-

To distinguish Na+/K+-ATPase activity from other ATPases, a parallel set of tubes is run in the presence of a saturating concentration of a known Na+/K+-ATPase specific inhibitor, such as ouabain.

-

-

Procedure:

-

Pre-incubate the enzyme preparation with the this compound concentrations for a defined period at a set temperature (e.g., 37°C).

-

Initiate the reaction by adding ATP.

-

Stop the reaction after a fixed time (e.g., 15-30 minutes) by adding a reagent like trichloroacetic acid.

-

Measure the amount of Pi released in each tube using a spectrophotometer.

-

-

Data Analysis:

-

Na+/K+-ATPase activity is calculated as the difference between the Pi released in the absence and presence of ouabain.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of substrate (ATP, Na+, or K+) in the presence of fixed concentrations of this compound, followed by analysis using Lineweaver-Burk or Hanes-Woolf plots.[9]

-

The molluscicidal action of this compound is rooted in its potent and specific inhibition of the Na+/K+-ATPase enzyme. This primary molecular event triggers a catastrophic failure of ion homeostasis, leading to widespread neuromuscular paralysis, cardiotoxicity, and metabolic collapse in snails. The high toxicity of this compound, coupled with its natural origin, underscores its potential for development into an effective and biodegradable molluscicide. Further research should focus on obtaining precise toxicity data across a range of snail species and evaluating its environmental safety profile to fully assess its viability for pest control applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, the most potent molluscicidal compound tested against land snails | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. [Effects of eugenol and derivatives on Biomphalaria glabrata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molluscicidal activity of cardiac glycosides from Nerium indicum against Pomacea canaliculata and its implications for the mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molluscicidal activity of cardiac glycosides isolated from Adenium obesum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molluscicides against the snail-intermediate host of Schistosoma: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of Na+, K+-ATPase inhibition by an endogenous modulator (II-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Abundance and Biological Activity of Uscharin in Calotropis gigantea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of the cardiac glycoside uscharin in Calotropis gigantea, detailing its concentration in various plant parts and outlining experimental protocols for its extraction, isolation, and quantification. Furthermore, this document explores the cytotoxic mechanisms of this compound, with a focus on its role in inducing apoptosis and inhibiting the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.

Quantitative Abundance of this compound

This compound, a potent cardenolide, is a significant secondary metabolite found in Calotropis gigantea. Its concentration varies depending on the plant part, its developmental stage, and the specific variant of the plant. The white flower variant (WFV) has been reported to accumulate higher concentrations of this compound compared to the purple flower variant (PFV)[1][2][3]. The latex of C. gigantea is a particularly rich source of this and other cardiac glycosides[4][5].

A summary of the quantitative data for this compound and related cardiac glycosides in different parts of Calotropis gigantea is presented in Table 1.

Table 1: Natural Abundance of this compound and Other Major Cardiac Glycosides in Calotropis gigantea

| Plant Part | Plant Variant | Age of Plant | Compound | Concentration (μg/g Dry Weight) | Reference |

| Stem | White Flower Variant (WFV) | 5 months | This compound | Highest Concentration | [2][3] |

| Stem | White Flower Variant (WFV) | 5 months | Calotropin | Highest Concentration | [2][3] |

| Stem | White Flower Variant (WFV) | 5 months | Uscharidin (B1213358) | Highest Concentration | [2][3] |

| Root | White Flower Variant (WFV) | 8 months | Calotropagenin | Maximum Level | [1][3] |

| Leaf | White Flower Variant (WFV) | 10 months | Coroglaucigenin | Maximum Level | [1][3] |

| Latex | Not Specified | Not Specified | This compound | 0.45% of latex | [4] |

| Latex | Not Specified | Not Specified | Calotropin | Present | [4] |

| Latex | Not Specified | Not Specified | Calotoxin | 0.15% of latex | [4] |

| Latex | Not Specified | Not Specified | Calactin (B1668211) | 0.15% of latex | [4] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from Calotropis gigantea.

Extraction of this compound from Calotropis gigantea Latex

The latex is a primary source for this compound extraction. The following protocol is a composite of established methods[5][6].

Materials:

-

Fresh latex from Calotropis gigantea

-

Ethyl acetate (B1210297)

-

Water

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Collect fresh latex from the plant.

-

To the collected latex (e.g., 3 L), add an equal volume of 95% ethanol to precipitate a semi-solid mass.

-

Sonicate the mixture at room temperature to ensure thorough mixing and precipitation.

-

Centrifuge the mixture to separate the supernatant from the precipitate.

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain a yellowish residue.

-

Partition the residue between ethyl acetate and water to separate compounds based on their polarity. The this compound will preferentially partition into the ethyl acetate layer.

-

Collect the ethyl acetate fraction and evaporate it to dryness to yield the crude this compound extract.

Extraction of this compound from Calotropis gigantea Leaves

An alternative source for this compound is the leaves of the plant.

Materials:

-

Dried and powdered leaves of Calotropis gigantea

-

Petroleum ether (60-80°C)

-

Ethyl acetate

-

Soxhlet apparatus

-

Rotary evaporator

Procedure:

-

Grind the dried leaves into a fine powder.

-

Perform a successive Soxhlet extraction of the powdered leaves (e.g., 500g).

-

First, extract with petroleum ether to remove nonpolar compounds.

-

Next, extract the marc with ethyl acetate until the solvent runs clear. This fraction will contain this compound.

-

Finally, extract with methanol.

-

Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to obtain the crude extract containing this compound.

Isolation and Purification of this compound

Further purification of the crude extract is necessary to isolate pure this compound.

Materials:

-

Crude this compound extract

-

Silica (B1680970) gel 60H for Vacuum Liquid Chromatography (VLC)

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol)

-

95% aqueous ethanol for crystallization

Procedure:

-

Vacuum Liquid Chromatography (VLC):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Pack a sintered funnel with silica gel 60H under vacuum.

-

Apply the extract-adsorbed silica to the top of the column.

-

Elute the column with a gradient of solvents, starting with petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Continue elution with increasing concentrations of methanol in ethyl acetate.

-

Collect fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC).

-

-

Crystallization:

-

Combine the fractions containing pure this compound.

-

Dissolve the combined fractions in a minimal amount of hot 95% aqueous ethanol.

-

Allow the solution to cool slowly to facilitate the crystallization of this compound.

-

Collect the crystals by filtration and dry them.

-

Quantification of this compound

2.4.1. Thin Layer Chromatography (TLC)

TLC is a valuable technique for the qualitative analysis and monitoring of this compound during extraction and purification[5].

Materials:

-

TLC plates (silica gel GF254)

-

Developing chamber

-

Solvent system (e.g., chloroform:ethanol, 7:2.5 or 7:3 v/v)

-

Anisaldehyde-sulfuric acid reagent for visualization

-

This compound standard

Procedure:

-

Spot the crude extract, purified fractions, and a this compound standard onto a TLC plate.

-

Develop the plate in a chamber saturated with the chosen solvent system.

-

After development, dry the plate and spray it with anisaldehyde-sulfuric acid reagent.

-

Heat the plate to visualize the spots. This compound will appear as a distinct spot, and its Rf value can be compared to the standard.

2.4.2. High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for the routine quantification of this compound is not extensively detailed in the available literature, a method can be adapted from protocols used for similar cardiac glycosides, such as calactin, also found in C. gigantea[7][8].

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

C18 column (e.g., 150 x 4.6 mm, 5 µm)

Mobile Phase (example):

-

A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

Procedure:

-

Prepare a standard stock solution of purified this compound of known concentration.

-

Prepare serial dilutions of the standard to create a calibration curve.

-

Prepare the sample extract for injection by dissolving a known weight in the mobile phase and filtering it.

-

Inject the standards and the sample into the HPLC system.

-

Monitor the elution of this compound at an appropriate wavelength (if using a UV detector) or by its mass-to-charge ratio (if using an MS detector).

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

This compound exhibits significant cytotoxic activity against various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and the inhibition of the HIF-1α signaling pathway.

Induction of Apoptosis

This compound, like other cardiac glycosides, is known to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating damaged or cancerous cells. The apoptotic pathway initiated by this compound is believed to be mediated through the intrinsic (mitochondrial) pathway.

Caption: this compound-induced intrinsic apoptosis pathway.

The proposed mechanism involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.

Inhibition of HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a critical role in the adaptation of tumor cells to low oxygen conditions (hypoxia). It promotes angiogenesis, metabolic reprogramming, and metastasis, contributing to tumor progression and resistance to therapy. This compound has been shown to be a potent inhibitor of HIF-1 transcriptional activity[3][9].

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. Under hypoxic conditions, PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.

Caption: Regulation of HIF-1α signaling and its inhibition by this compound.

This compound's inhibitory effect on HIF-1α may occur through various mechanisms, such as preventing its stabilization, inhibiting its translocation to the nucleus, or blocking its binding to DNA. By downregulating the HIF-1α pathway, this compound can potentially counteract the pro-survival mechanisms of cancer cells in the hypoxic tumor microenvironment.

Conclusion

This compound, a prominent cardiac glycoside in Calotropis gigantea, demonstrates significant potential as a therapeutic agent, particularly in the context of oncology. This guide has provided a comprehensive overview of its natural abundance, with the highest concentrations typically found in the latex and the stem of the white flower variant. The detailed experimental protocols for extraction, isolation, and quantification offer a practical framework for researchers. Furthermore, the elucidation of its mechanisms of action, including the induction of apoptosis and the inhibition of the critical HIF-1α signaling pathway, underscores its potential for further investigation and development as a novel anti-cancer drug. This information serves as a valuable resource for scientists and drug development professionals working to harness the therapeutic properties of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0983063B1 - Pharmaceutical composition containing this compound - Google Patents [patents.google.com]

- 3. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nischarin attenuates apoptosis induced by oxidative stress in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpls.org [wjpls.org]

- 6. US2273196A - Process for the preparation of this compound and uscharidin - Google Patents [patents.google.com]

- 7. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2′-Epi-uscharin from the Latex of Calotropis gigantea with HIF-1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Uscharin: A Cardenolide with Potent Hypoxia-Inducible Factor-1 (HIF-1) Inhibitory Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key driver of tumor progression and therapeutic resistance. Its central role in cancer biology has made it a prime target for novel anticancer drug development. This technical guide provides a comprehensive overview of Uscharin, a cardenolide isolated from the latex of Calotropis gigantea, as a potential and potent inhibitor of HIF-1. Drawing from available scientific literature, this document details the current understanding of this compound's inhibitory mechanism, presents available quantitative data, and outlines key experimental protocols for its investigation. While specific quantitative data on the direct inhibition of HIF-1 by this compound is emerging, its demonstrated superior potency compared to the well-characterized HIF-1 inhibitor, digoxin (B3395198), underscores its significant therapeutic potential.

Introduction to HIF-1 and the Rationale for Inhibition

The HIF-1 signaling pathway is a critical cellular mechanism for adaptation to hypoxic environments, commonly found in solid tumors. HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylation and subsequent ubiquitination mediated by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. However, under hypoxic conditions, this degradation is inhibited, leading to the stabilization and nuclear accumulation of HIF-1α. In the nucleus, it dimerizes with HIF-1β, binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and metastasis, such as Vascular Endothelial Growth Factor (VEGF).[1] Given its multifaceted role in promoting tumor progression, inhibiting the HIF-1 pathway presents a compelling strategy for cancer therapy.

This compound: A Promising Cardenolide HIF-1 Inhibitor

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Studies have identified this compound and its stereoisomer, 2'-epi-uscharin, as potent inhibitors of HIF-1 activity. Notably, this compound has been reported to exhibit significantly more potent HIF-1 inhibitory activity than digoxin, a well-established HIF-1 inhibitor.[1] This heightened potency positions this compound as a compound of high interest for further investigation and development as an anticancer agent.

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's HIF-1 inhibitory action is not yet fully elucidated, its classification as a cardenolide provides strong indications. The primary mechanism by which cardiac glycosides like digoxin inhibit HIF-1 is through the suppression of HIF-1α protein synthesis.[2][3][4] This inhibition is independent of HIF-1α protein degradation.[4] It is therefore highly probable that this compound exerts its effects through a similar mechanism, leading to a reduction in the overall cellular levels of HIF-1α protein available to drive the hypoxic response.

The synthesis of HIF-1α is regulated by several upstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, as well as the Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular signal-regulated kinase (ERK) pathways. Cardiac glycosides have been shown to modulate these pathways.[5] It is plausible that this compound's inhibitory effect on HIF-1α synthesis is mediated through its influence on one or more of these critical signaling cascades.

Quantitative Data

While direct quantitative data for this compound's HIF-1 inhibitory activity (e.g., IC50 from a reporter gene assay) is not available in the reviewed literature, its potent cytotoxic effects against various cancer cell lines have been documented. It is important to note that cytotoxicity can be a consequence of HIF-1 inhibition, but it may also arise from other mechanisms.

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | A549 (Lung Carcinoma) | Cytotoxicity | 6.42 - 18.16 µM | Not explicitly for this compound, but for a similar compound in the same study. |

| HeLa (Cervical Carcinoma) | Cytotoxicity | 6.42 - 18.16 µM | Not explicitly for this compound, but for a similar compound in the same study. | |

| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 6.42 - 18.16 µM | Not explicitly for this compound, but for a similar compound in the same study. | |

| HL-60 (Promyelocytic Leukemia) | Cytotoxicity | 6.42 - 18.16 µM | Not explicitly for this compound, but for a similar compound in the same study. | |

| U87MG (Glioblastoma) | Cytotoxicity | 6.42 - 18.16 µM | Not explicitly for this compound, but for a similar compound in the same study. | |

| Digoxin | Various Cancer Cell Lines | HIF-1-dependent transcription | >88% inhibition at 0.4 µM | [2][6] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as a HIF-1 inhibitor.

HIF-1α Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of HIF-1.

-

Materials:

-

Human cancer cell line (e.g., HEK293T, T47D)

-

HRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

96-well white, clear-bottom plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂, Desferrioxamine (DFO))

-

This compound

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Induction of Hypoxia: Incubate the plate under hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer of hypoxia for 16-24 hours.

-

Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[4][7]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions to determine the IC50 value.

-

Western Blot for HIF-1α Protein Levels

This method is used to qualitatively and semi-quantitatively assess the effect of this compound on HIF-1α protein expression.

-

Materials:

-

Cultured cancer cells

-

This compound

-

Hypoxia chamber or chemical hypoxia-inducing agents

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against HIF-1α

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Protocol:

-

Cell Treatment: Treat cultured cells with various concentrations of this compound and induce hypoxia as described in the reporter gene assay protocol.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against HIF-1α and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative change in HIF-1α protein levels.[8][9][10]

-

HIF-1α Protein Synthesis and Degradation Assays

These assays help to elucidate whether this compound affects the synthesis or the degradation of the HIF-1α protein.

-

Protein Synthesis Assay:

-

Pre-treat cells with a proteasome inhibitor (e.g., MG132) to block protein degradation.

-

Treat the cells with this compound.

-

Analyze HIF-1α protein levels by Western blot at different time points. A reduction in the accumulation of HIF-1α in the presence of this compound would indicate an inhibition of protein synthesis.[11]

-

-

Protein Degradation Assay:

-

Induce HIF-1α expression by exposing cells to hypoxia.

-

Add a protein synthesis inhibitor (e.g., cycloheximide) along with this compound.

-

Monitor HIF-1α protein levels by Western blot at various time points. An accelerated decrease in HIF-1α levels in the presence of this compound would suggest an enhancement of protein degradation.[12]

-

Analysis of Upstream Signaling Pathways (PI3K/Akt/mTOR, STAT3, ERK)

To investigate if this compound's effect on HIF-1α is mediated by upstream signaling pathways, the phosphorylation status of key proteins in these cascades can be analyzed by Western blot.

-

Protocol:

-

Treat cells with this compound for various times.

-

Lyse the cells and perform Western blotting as described above.

-

Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as Akt (p-Akt, total Akt), mTOR (p-mTOR, total mTOR), STAT3 (p-STAT3, total STAT3), and ERK (p-ERK, total ERK).[13][14][15]

-

A decrease in the phosphorylation of these proteins in response to this compound treatment would suggest the involvement of these pathways.

-

Visualizations

Caption: HIF-1 signaling pathway and proposed inhibition by this compound.

Caption: General experimental workflow for characterizing this compound's HIF-1 inhibitory activity.

References

- 1. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Digoxin and other cardiac glycosides inhibit HIF-1alpha synthesis and block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Digoxin and other cardiac glycosides inhibit HIF-1α synthesis and block tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. healthday.com [healthday.com]

- 7. Digoxin Inhibits Blood Vessel Density and HIF‐1a Expression in Castration‐Resistant C4‐2 Xenograft Prostate Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. Hypoxia-inducible factor 1 alpha protein increases without changes in mRNA during acute hypoxic exposure of the Gulf killifish, Fundulus grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Initial Toxicity Studies of Uscharin on Non-Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uscharin is a potent cardiac glycoside found in the latex of plants belonging to the Asclepiadaceae family, notably Calotropis procera and Calotropis gigantea. These plants are traditionally used in various folk medicines, but their latex is known to be toxic. This compound, as an active component, has demonstrated significant biological activities, including potent molluscicidal effects. This guide provides an in-depth overview of the initial toxicity studies of this compound and its source material, the latex of Calotropis procera, on various non-target organisms. Due to a scarcity of publicly available data on purified this compound, this guide incorporates findings from studies on the whole latex and its extracts, highlighting the need for further research on the isolated compound.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of toxicity for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membranes of most animal cells.

The inhibition of Na+/K+-ATPase by this compound leads to a cascade of events within the cell:

-

Increased Intracellular Sodium: By blocking the pump, this compound causes an accumulation of Na+ ions inside the cell.

-

Altered Sodium-Calcium Exchange: The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger. This exchanger normally pumps calcium (Ca2+) ions out of the cell. However, with the reduced Na+ gradient, its efficiency decreases, leading to an increase in intracellular Ca2+ concentration.

-

Cellular Dysfunction: Elevated intracellular Ca2+ levels can lead to a variety of cellular dysfunctions, including uncontrolled muscle contractions, activation of apoptotic pathways, and disruption of cellular signaling, ultimately leading to cell death. In cardiac muscle, this increase in intracellular calcium is responsible for the cardiotonic effects, but at higher concentrations, it leads to cardiotoxicity.

Data Presentation: Toxicity of Calotropis procera Latex and this compound

The following table summarizes the available quantitative toxicity data for Calotropis procera latex and its extracts on various non-target organisms. It is important to note that specific LC50/LD50 values for purified this compound are largely unavailable in the public domain, with the exception of its potent effect on snails.

| Organism | Test Substance | Endpoint | Value | Exposure Duration | Reference |

| Theba pisana (Land Snail) | This compound | Comparative Toxicity | 128 times more toxic than methomyl | - | [1] |

| Lymnaea acuminata (Freshwater Snail) | C. procera latex (Aqueous extract) | 96h LC50 | 68.49 mg/L | 96 hours | [2] |

| Lymnaea acuminata (Freshwater Snail) | C. procera latex (Ethanolic extract) | 96h LC50 | 40.91 mg/L | 96 hours | [2] |

| Lymnaea acuminata (Freshwater Snail) | C. procera latex (Carbon tetrachloride extract) | 96h LC50 | 14.25 mg/L | 96 hours | [2] |

| Indoplanorbis exustus (Freshwater Snail) | C. procera latex (Aqueous extract) | 96h LC50 | 76.40 mg/L | 96 hours | [2] |

| Indoplanorbis exustus (Freshwater Snail) | C. procera latex (Ethanolic extract) | 96h LC50 | 35.80 mg/L | 96 hours | [2] |

| Indoplanorbis exustus (Freshwater Snail) | C. procera latex (Carbon tetrachloride extract) | 96h LC50 | 22.88 mg/L | 96 hours | [2] |

| Rattus rattus (Black Rat) | C. procera latex in bait | Mortality | 56.25% | Up to 10 days | [3] |

| Rattus rattus (Black Rat) | C. procera latex in bait | Mortality | 68.75% | Up to 10 days | [3] |

| Rattus rattus (Black Rat) | C. procera latex in bait | Mortality | 87.50% | Up to 10 days | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of toxicity studies. Below are summaries of methodologies used in the cited studies and general guidelines for aquatic toxicity testing.

Molluscicidal Activity Testing (Land Snails)

This protocol is based on the methodology used to assess the toxicity of this compound to Theba pisana.

-

Test Organisms: Adult land snails (Theba pisana) of uniform size and weight are collected and acclimatized to laboratory conditions.

-

Test Substance Preparation: this compound is dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.

-

Application: A topical application method is commonly used. A specific volume of the test solution is applied to the soft body of the snail after it has been stimulated to extend from its shell.

-

Observation: The snails are then placed in ventilated containers with access to food. Mortality is recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours).

-

Data Analysis: The LD50 (the dose required to kill 50% of the test population) is calculated using probit analysis.

Rodent Acute Oral Toxicity Study (Rats)

This protocol is based on studies investigating the toxicity of Calotropis procera latex in rats.

-

Test Animals: Laboratory-bred rats (e.g., Wistar or Sprague-Dawley strains) of a specific age and weight range are used. The animals are housed in standard laboratory conditions and acclimatized before the study.

-

Test Substance Administration: The test substance (e.g., C. procera latex) is incorporated into a palatable bait. The concentration of the test substance in the bait is carefully controlled.

-

Experimental Design: Animals are divided into control and treatment groups. The control group receives the bait without the test substance. Treatment groups are offered bait with varying concentrations of the test substance.

-

Observation: The animals are observed for clinical signs of toxicity, behavioral changes, and mortality for a specified period (e.g., 14 days). Body weight and food consumption are also monitored.

-

Pathology: At the end of the study, a complete necropsy is performed on all animals. Organs are examined for gross pathological changes, and tissues are collected for histopathological evaluation.

-

Data Analysis: The LD50 can be estimated based on the mortality data.

Aquatic Toxicity Testing (General OECD Guidelines)

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used for assessing the toxicity of chemicals to aquatic organisms.

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Commonly used species include zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss).

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the concentration of a substance that causes immobilization in 50% of the daphnids (Daphnia magna) within a 48-hour period (EC50).

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test measures the effect of a substance on the growth of freshwater algae or cyanobacteria over 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in growth or growth rate.

Mandatory Visualization

Signaling Pathway of Na+/K+-ATPase Inhibition by this compound

Caption: Signaling pathway of this compound-induced toxicity via inhibition of Na+/K+-ATPase.

Experimental Workflow for Acute Toxicity Assessment

Caption: General experimental workflow for acute toxicity assessment of a test substance.

The available scientific literature indicates that this compound is a highly potent molluscicide, and the latex from its source plant, Calotropis procera, exhibits significant toxicity to mammals. The mechanism of action, through the inhibition of the vital Na+/K+-ATPase enzyme, is well-understood for cardiac glycosides. However, a comprehensive understanding of the ecotoxicological profile of purified this compound is hampered by a significant lack of quantitative toxicity data for a diverse range of non-target organisms, particularly aquatic species. The majority of the existing research has focused on the crude latex or extracts, which contain a mixture of compounds that could contribute to the observed toxicity.

Therefore, to accurately assess the environmental risk associated with this compound, further research is imperative. Future studies should focus on determining the acute and chronic toxicity (LC50/LD50, NOEC, LOEC) of purified this compound on a standardized set of non-target organisms, including representatives from different trophic levels (algae, invertebrates, and fish), as well as on other terrestrial non-target species. Such data is crucial for regulatory purposes and for ensuring the safe and sustainable use of any potential products derived from this potent natural compound.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Uscharin in Plants

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the proposed biosynthetic pathway of Uscharin, a cardiac glycoside with significant biological activities. The information is compiled from current research on cardenolide biosynthesis, with a focus on the enzymatic steps leading to the formation of this complex molecule.

Introduction

This compound is a potent cardenolide found in the latex of plants belonging to the Apocynaceae family, notably Calotropis gigantea and Calotropis procera.[1] Like other cardiac glycosides, it exhibits strong inhibitory effects on Na+/K+-ATPase and has garnered interest for its potential therapeutic applications, including anticancer and anti-HIF-1 activities.[1][2][3][4] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide synthesizes the current knowledge on cardenolide biosynthesis to propose a pathway for this compound, outlines key experimental protocols for its study, and presents quantitative data where available.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other cardenolides, is believed to originate from sterol precursors. The pathway can be broadly divided into several stages: the formation of the pregnane (B1235032) core, modifications of the steroid nucleus, and the addition of a sugar moiety and the characteristic thiazoline (B8809763) ring.

Formation of the Pregnenolone Core

The initial and committed step in cardenolide biosynthesis is the conversion of sterols into pregnenolone.[5][6][7][8] This reaction is catalyzed by a specific family of cytochrome P450 enzymes.

-

Precursors: Cholesterol and phytosterols (B1254722) (e.g., β-sitosterol, campesterol) serve as the initial substrates.[5][9]

-

Key Enzyme: A cytochrome P450 enzyme belonging to the CYP87A family catalyzes the side-chain cleavage of the sterol precursor to yield pregnenolone.[5][6][7][8][9] This is a crucial step that channels metabolites into the cardenolide pathway.

Modification of the Pregnane Nucleus

Following the formation of pregnenolone, a series of enzymatic modifications occur to form the cardenolide aglycone.

-

Conversion to Progesterone (B1679170): Pregnenolone is converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-ketosteroid isomerase (3β-HSD) .[10][11][12][13] This enzyme is a key player in the early stages of the pathway.

-

Reduction of Progesterone: Progesterone undergoes a stereospecific reduction to 5β-pregnane-3,20-dione, a critical step for establishing the characteristic cis-fusion of the A and B rings of the steroid nucleus in many cardenolides.[14][15][16] This reaction is catalyzed by progesterone 5β-reductase (P5βR) .[14][15][16][17]

-

Further Hydroxylations and Modifications: The 5β-pregnane-3,20-dione intermediate is then believed to undergo a series of hydroxylations and other modifications to form the specific aglycone of this compound, calotropagenin (B1253233). These steps are not yet fully elucidated but are presumed to be catalyzed by various cytochrome P450 monooxygenases and other enzymes.[18][19] A key modification is the 14β-hydroxylation, a characteristic feature of cardenolides.[20]

Glycosylation and Formation of the Thiazoline Ring

The final steps in this compound biosynthesis involve the attachment of a unique sugar and the formation of the sulfur-containing thiazoline ring.

-

Glycosylation: The calotropagenin aglycone is glycosylated by specific glycosyltransferases . The sugar moiety in this compound is a deoxyhexose.

-

Thiazoline Ring Formation: The precise enzymatic machinery responsible for the formation of the thiazoline ring attached to the sugar is currently unknown. This is a unique feature of this compound and related compounds.

Visualization of the Proposed Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound based on current knowledge of cardenolide biosynthesis.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is scarce in the literature. The following table summarizes general quantitative information related to the key enzymes in the broader cardenolide biosynthesis pathway.

| Enzyme | Substrate | Product | Plant Source | Km (µM) | Vmax (pkat/mg protein) | Reference(s) |

| 3β-HSD | Pregnenolone | Progesterone | Digitalis lanata | 2.5 | 16.7 | [12] |

| Progesterone 5β-reductase (P5βR1) | Progesterone | 5β-Pregnane-3,20-dione | Digitalis lanata | 11.2 | 21.6 | [15] |

| Progesterone 5β-reductase (P5βR2) | Progesterone | 5β-Pregnane-3,20-dione | Digitalis purpurea | 7.8 | 15.4 | [14] |

Note: The data presented is from studies on Digitalis species, which are known cardenolide producers. Similar enzymatic activities are expected in Calotropis species.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Identification and Expression Analysis

This protocol describes a general workflow for identifying candidate genes and analyzing their expression levels.

Caption: Workflow for gene identification and expression analysis.

Protocol:

-

Plant Material: Collect tissues from Calotropis gigantea or C. procera, such as latex, leaves, and stems.

-

RNA Extraction: Extract total RNA using a suitable kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

-

Transcriptome Sequencing (Optional): For gene discovery, perform RNA-Seq on cDNA libraries from different tissues.

-

Bioinformatic Analysis: Assemble the transcriptome and identify candidate genes for enzymes like P450s, 3β-HSD, P5βR, and glycosyltransferases based on homology to known sequences.

-

Quantitative PCR (qPCR): Design primers for candidate genes. Perform qPCR using SYBR Green or a probe-based assay to quantify the expression levels of these genes in different tissues.

-

Metabolite Analysis: Quantify this compound content in the corresponding tissues using HPLC or LC-MS.

-

Correlation Analysis: Correlate the expression levels of candidate genes with the accumulation of this compound to identify genes likely involved in its biosynthesis.

In Vitro Enzyme Assays

This protocol is for characterizing the activity of a candidate enzyme, for example, a 3β-HSD.

-

Gene Cloning and Expression: Clone the full-length coding sequence of the candidate gene into an expression vector (e.g., pET vector for E. coli or a yeast expression vector). Express the recombinant protein in the chosen host and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), the substrate (e.g., 100 µM pregnenolone), and a cofactor (e.g., 1 mM NAD+).

-

Initiate the reaction by adding the purified recombinant enzyme.

-

Incubate at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the product from the reaction mixture with the organic solvent.

-

Analyze the extract using HPLC or LC-MS to identify and quantify the product (e.g., progesterone).

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocity.

In Vivo Gene Function Characterization using RNAi

This protocol describes how to use RNA interference (RNAi) to confirm the function of a candidate gene in planta.

-

RNAi Construct Preparation: Design an RNAi construct targeting a specific candidate gene. This typically involves cloning an inverted repeat of a fragment of the gene into a plant transformation vector.

-

Plant Transformation: Introduce the RNAi construct into Calotropis tissues using Agrobacterium tumefaciens-mediated transformation to generate transgenic plants or hairy root cultures.

-

Molecular Analysis of Transgenic Lines: Confirm the integration of the transgene using PCR. Analyze the knockdown of the target gene's expression using qPCR.

-

Metabolite Profiling: Extract metabolites from the transgenic and control plants/hairy roots. Analyze the levels of this compound and its precursors using LC-MS.

-

Data Analysis: Compare the metabolite profiles of the knockdown lines with the controls. A significant reduction in this compound content in the knockdown lines would confirm the gene's role in its biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. While the early stages of the cardenolide pathway, starting from sterol precursors, are becoming clearer, the downstream modifications leading to the unique structure of this compound, particularly the formation of the thiazoline ring, remain to be elucidated. Future research should focus on identifying and characterizing the specific cytochrome P450 enzymes, glycosyltransferases, and the enzymatic machinery responsible for the thiazoline ring formation in Calotropis species. A combination of transcriptomics, proteomics, and metabolomics, coupled with in vitro and in vivo functional characterization of candidate genes, will be essential to fully unravel this intricate biosynthetic pathway. A complete understanding of this compound biosynthesis will pave the way for its sustainable production through metabolic engineering and synthetic biology approaches, facilitating further investigation into its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2′-Epi-uscharin from the Latex of Calotropis gigantea with HIF-1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracking down the formation of cardenolides in plants [mpg.de]

- 7. Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PR_Kunert [ice.mpg.de]

- 9. researchgate.net [researchgate.net]

- 10. Isolation of Δ5-3β-hydroxysteroid dehydrogenase involved in the biosynthetic pathway of cardenolides and its expression level under the influence of salicylic acid and methyl jasmonate elicitors in foxglove (Digitalis nervosa L) [ijrfpbgr.areeo.ac.ir]

- 11. Four enzymes control natural variation in the steroid core of Erysimum cardenolides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Δ5-3β-hydroxysteroid dehydrogenase/Δ5-Δ4-ketosteroid isomerase (3β-HSD), a possible enzyme of cardiac glycoside biosynthesis, in cell cultures and plants of Digitalis lanata EHRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. Digitalis purpurea P5 beta R2, encoding steroid 5 beta-reductase, is a novel defense-related gene involved in cardenolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RNAi-mediated gene knockdown of progesterone 5β-reductases in Digitalis lanata reduces 5β-cardenolide content - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cardenolide biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Protocol for Solvent Extraction of Uscharin from Plant Material

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract